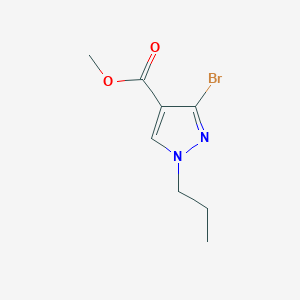

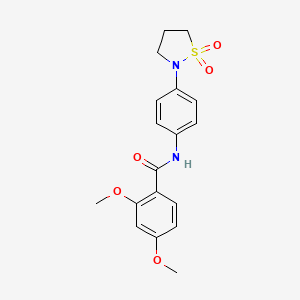

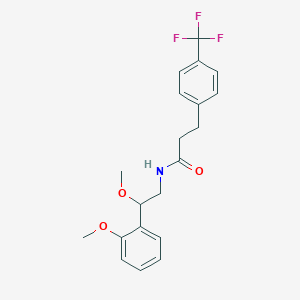

![molecular formula C10H15N3O B2456961 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2198985-46-3](/img/structure/B2456961.png)

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that has shown great potential in scientific research applications. It is a cyclobutane derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

- Innovative Synthetic Methods: Studies have demonstrated the synthesis of 4-aminopyrimidine derivatives through TfOH-mediated [2 + 2 + 2] cycloadditions, showcasing the ability to generate functionally diverse pyrimidine cores suitable for further modification (Ping-Fan Chen et al., 2016). Similarly, gold-catalyzed intermolecular [2+2+2] cycloadditions have been employed to construct 4-aminopyrimidine cores, indicating the versatility of these approaches in synthesizing complex molecules (S. N. Karad et al., 2014).

Biological Activities and Applications

Pharmacological Potential

Research into pyrimidine derivatives has revealed their anti-inflammatory and analgesic activities. Specific derivatives have shown significant effects in preclinical models, suggesting their potential as therapeutic agents (Z. M. Nofal et al., 2011). Another study focused on aminopyrimidine series as 5-HT1A partial agonists, highlighting the pharmacological interest in modifying pyrimidine structures for targeted receptor activity (A. Dounay et al., 2009).

Antimicrobial and Antiviral Activities

Compounds incorporating pyrimidine structures have been evaluated for their antimicrobial properties, with some demonstrating activity against various microorganisms (A. Cukurovalı et al., 2002). Additionally, new 2-aminopyrimidine derivatives have shown promise in treating diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their utility in addressing parasitic infections (Michael Hoffelner et al., 2020).

Advanced Material and Chemical Research

- Chemical Synthesis and Modification: Research on cyclobutane and pyrimidine derivatives has led to the development of novel synthetic routes and compounds with potential applications in material science and as intermediates in organic synthesis. For example, studies on the synthesis of novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol have shown the versatility of these compounds in producing materials with unique properties (A. Yengoyan et al., 2020).

Mechanism of Action

Target of Action

Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target organisms causing diseases like sleeping sickness and malaria .

Mode of Action

Related aminopyrimidines have been identified as potent inhibitors of spleen tyrosine kinase , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may interfere with the life cycle of the targeted organisms, disrupting their growth and proliferation.

Result of Action

Based on the potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may lead to the death of the targeted organisms, thereby alleviating the symptoms of the diseases they cause.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of the compound .

properties

IUPAC Name |

2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-6-11-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATAHGPIHANLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N(C)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

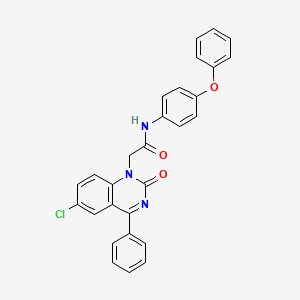

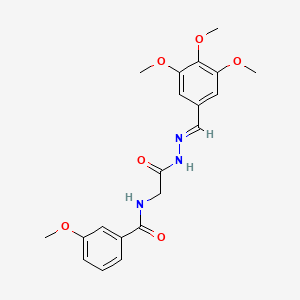

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)

![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)